![molecular formula C14H13NO B5618477 4-(1,3-dihydro-2H-isoindol-2-yl)phenol](/img/structure/B5618477.png)
4-(1,3-dihydro-2H-isoindol-2-yl)phenol
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Description
Synthesis Analysis
The synthesis of phenol-based compounds, such as 4-(1,3-dihydro-2H-isoindol-2-yl)phenol, involves complex reactions that yield electroactive polymers. For example, electrochemical polymerization has been employed in the synthesis of phenol-based polymers using specific electrolytes in acetonitrile, showcasing the diversity of methods available for synthesizing phenolic compounds with specific functional groups (Kaya & Aydın, 2012).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations offer insights into the molecular structure and spectroscopic data of phenol derivatives. These studies involve DFT calculations to optimize the molecule's geometry and to understand the vibrational spectra, bond lengths, angles, and intramolecular charge transfers (Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving phenolic compounds can lead to the synthesis of diverse heterocycles. For instance, Yb(OTf)3-catalyzed annulation reactions with phenols have enabled the synthesis of 3,4-dihydrocoumarins, 4-chromanones, coumarins, and chromones, highlighting the compound's versatility in forming structurally diverse molecules (Fillion et al., 2006).
Physical Properties Analysis
The physical properties of phenol derivatives are crucial for their application in various fields. Techniques such as TG–DTA, DSC, gel permeation chromatography (GPC), and solubility tests are employed to characterize these properties, providing a foundation for understanding the material's behavior under different conditions (Kaya & Aydın, 2012).
Chemical Properties Analysis
Understanding the chemical properties of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol involves examining its reactivity, stability, and interactions with other molecules. The electrochemical oxidation studies and regioselective synthesis approaches provide insight into its chemical behavior and potential for creating complex molecular structures (Amani et al., 2012).
Future Directions
The study of novel isoindoline and phenol derivatives is a rich area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals . Further studies could explore the synthesis, characterization, and biological testing of this compound to uncover its potential uses .
properties
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-15/h1-8,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNOLMHJSPCGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333351 |
Source
|
Record name | 4-(1,3-dihydroisoindol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669709 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-dihydro-2H-isoindol-2-yl)phenol | |
CAS RN |
41790-54-9 |
Source
|
Record name | 4-(1,3-dihydroisoindol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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